molecular formula C10H4ClIN2 B1593169 4-Chloro-7-iodoquinoline-3-carbonitrile CAS No. 364793-64-6

4-Chloro-7-iodoquinoline-3-carbonitrile

Cat. No. B1593169
M. Wt: 314.51 g/mol
InChI Key: YZEWSNLPWKBALG-UHFFFAOYSA-N
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Description

4-Chloro-7-iodoquinoline-3-carbonitrile is a chemical compound with the molecular formula C10H4ClIN2 . It has a molecular weight of 314.51 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for 4-Chloro-7-iodoquinoline-3-carbonitrile is 1S/C10H4ClIN2/c11-10-6 (4-13)5-14-9-3-7 (12)1-2-8 (9)10/h1-3,5H . This indicates the connectivity and hydrogen count of its atoms.


Physical And Chemical Properties Analysis

4-Chloro-7-iodoquinoline-3-carbonitrile has a density of 1.991g/cm3 . It has a boiling point of 423.345ºC at 760 mmHg . The compound has a flash point of 209.832ºC .

Scientific Research Applications

Synthesis and Chemical Reactions 4-Chloro-7-iodoquinoline-3-carbonitrile and its derivatives are prominently utilized in the synthesis and chemical reactions aimed at producing biologically active compounds. These compounds are studied for various synthetic methods and reactions, including alterations to the chloro and cyano substituents, leading to a wide range of applications in developing new pharmacologically active molecules (Mekheimer et al., 2019).

Optoelectronic and Nonlinear Properties Research into hydroquinoline derivatives, including those related to 4-Chloro-7-iodoquinoline-3-carbonitrile, reveals their potential in optoelectronics and as materials with nonlinear optical properties. Studies using the Density Functional Theory (DFT) approach have shown these compounds to have significant optoelectronic characteristics, such as efficient charge transport properties, which could be beneficial for developing new electronic devices (Irfan et al., 2020).

Photophysical and Fluorescent Properties The structural, spectroscopic, and photophysical properties of fluorescent compounds containing the quinoline moiety, similar to 4-Chloro-7-iodoquinoline-3-carbonitrile, have been explored through both experimental and theoretical methods. These studies emphasize their potential in creating new fluorescent materials for various applications, including sensors and imaging agents (Singh et al., 2017).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335 . Precautionary measures include P261, P305+P351+P338 . It’s important to handle this compound with care and follow safety guidelines.

properties

IUPAC Name

4-chloro-7-iodoquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4ClIN2/c11-10-6(4-13)5-14-9-3-7(12)1-2-8(9)10/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZEWSNLPWKBALG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN=C2C=C1I)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30634130
Record name 4-Chloro-7-iodoquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-7-iodoquinoline-3-carbonitrile

CAS RN

364793-64-6
Record name 4-Chloro-7-iodoquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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